P-Glycoprotein-Mediated Multidrug Resistance: Cevipabulin vs. Paclitaxel vs. Vincristine
In a cell line engineered to express high levels of P-glycoprotein (P-gp/MDR1/ABCB1), the IC50 of cevipabulin (TTI-237) increased only 25-fold relative to the parental line. By contrast, paclitaxel and vincristine IC50 values increased 806-fold and 925-fold, respectively, under the same experimental conditions [1]. Additionally, cevipabulin was not recognized by the MRP (ABCC1) or MXR (ABCG2) transporters [1]. This indicates that cevipabulin is a weak substrate for the major efflux transporters that mediate clinical multidrug resistance, a property that distinguishes it sharply from both taxane and vinca alkaloid chemotherapeutics.
| Evidence Dimension | IC50 fold-increase in P-glycoprotein-overexpressing cell line versus parental line |
|---|---|
| Target Compound Data | Cevipabulin (TTI-237): 25-fold increase in IC50 |
| Comparator Or Baseline | Paclitaxel: 806-fold increase; Vincristine: 925-fold increase |
| Quantified Difference | Cevipabulin shows ~32-fold lower susceptibility than paclitaxel and ~37-fold lower susceptibility than vincristine to P-gp-mediated resistance |
| Conditions | Cell line expressing high level of P-glycoprotein (MDR1/ABCB1); cytotoxicity assay |
Why This Matters
For procurement decisions, this means cevipabulin is the more appropriate tool compound for studying microtubule disruption in P-gp-overexpressing, multidrug-resistant cancer models where paclitaxel and vincristine fail.
- [1] Beyer CF, Zhang N, Hernandez R, et al. TTI-237: a novel microtubule-active compound with in vivo antitumor activity. Cancer Research. 2008;68(7):2292-2300. DOI: 10.1158/0008-5472.CAN-07-1420. PMID: 18381436. View Source
